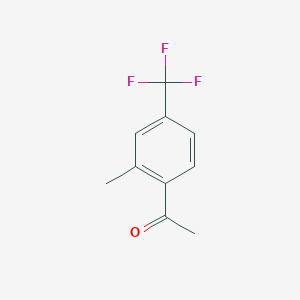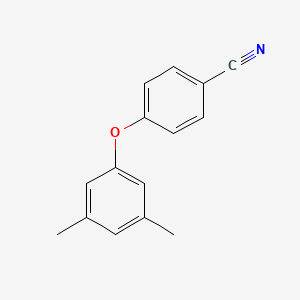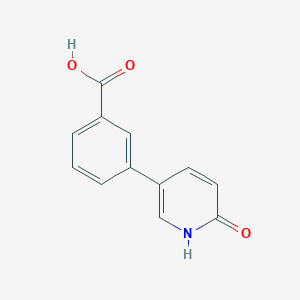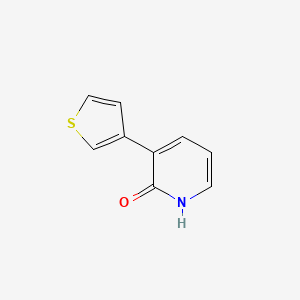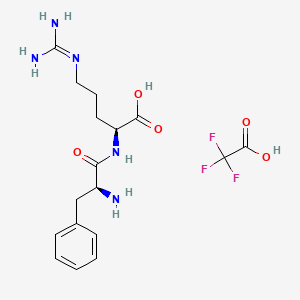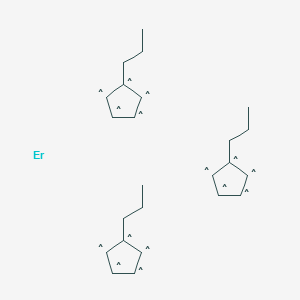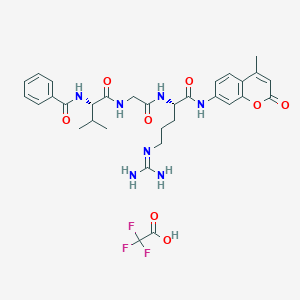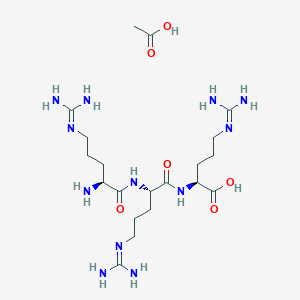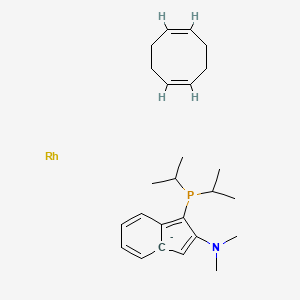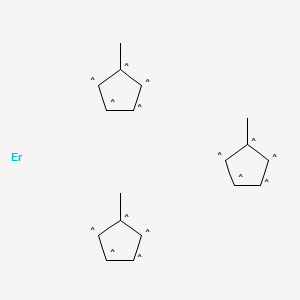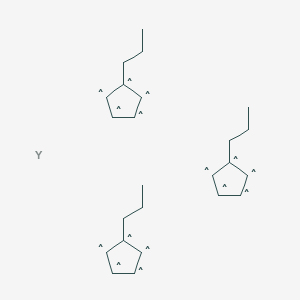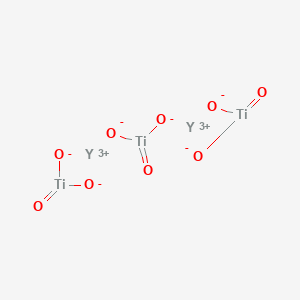
Yttrium titanate; 99.9% (REO)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium titanate (YTO), also known as yttrium titanium oxide, is an inorganic compound of yttrium and titanium, with the chemical formula Y2Ti2O7. It is a white powder composed of nanocrystalline particles, and is an important material in the field of nanomaterials and nanotechnology. YTO has many unique properties, such as its high dielectric constant, low dielectric loss, low dielectric dispersion, and high dielectric strength. These properties make it an ideal material for a variety of applications, including electronic components, optical components, catalysts, and sensors. In addition, YTO has been studied for its potential use in medical applications, such as drug delivery, tissue engineering, and bioimaging.
Aplicaciones Científicas De Investigación
Yttrium titanate has been studied extensively in the scientific research community. It has been used to study the structure and properties of nanomaterials, as well as to develop new materials for electronic, optical, and medical applications. For example, YTO has been used to study the optical properties of nanomaterials, such as the absorption and scattering of light. In addition, YTO has been used to develop new materials for electronic components, such as capacitors and transistors. Finally, YTO has been studied for its potential use in medical applications, such as drug delivery, tissue engineering, and bioimaging.
Mecanismo De Acción
Yttrium titanate is an inorganic compound composed of Yttrium titanate; 99.9% (REO) and titanium ions. The Yttrium titanate; 99.9% (REO) and titanium ions interact with each other through ionic and covalent bonds, resulting in a lattice structure. This lattice structure is responsible for the unique properties of YTO, such as its high dielectric constant, low dielectric loss, and low dielectric dispersion. In addition, the lattice structure of YTO can be manipulated through doping with other elements, such as aluminum or oxygen, to further enhance its properties.
Biochemical and Physiological Effects
Yttrium titanate is an inorganic compound and is not known to have any biochemical or physiological effects. It is a non-toxic material and is generally considered to be safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of YTO for laboratory experiments is its high purity and stability. YTO is available with a purity of 99.9% (REO), which makes it ideal for use in sensitive experiments. In addition, YTO is a stable material and can be stored for long periods of time without degradation. The main limitation of YTO is its high cost. YTO is more expensive than other materials, such as silicon dioxide, and this can limit its use in some laboratory experiments.
Direcciones Futuras
Yttrium titanate has many potential applications in the fields of nanomaterials, electronics, and medicine. In the field of nanomaterials, YTO can be used to study the structure and properties of nanomaterials, as well as to develop new materials for electronic, optical, and medical applications. In the field of electronics, YTO can be used to develop new materials for electronic components, such as capacitors and transistors. Finally, in the field of medicine, YTO can be studied for its potential use in drug delivery, tissue engineering, and bioimaging.
Métodos De Síntesis
Yttrium titanate can be synthesized using a variety of methods, including hydrothermal synthesis, sol-gel synthesis, and solid-state reaction. Hydrothermal synthesis involves the reaction of Yttrium titanate; 99.9% (REO) and titanium salts in a sealed vessel at high temperatures and pressures. Sol-gel synthesis involves the reaction of Yttrium titanate; 99.9% (REO) and titanium precursors in aqueous solution, followed by the formation of a gel. Finally, solid-state reaction involves the reaction of Yttrium titanate; 99.9% (REO) and titanium precursors in a solid state, followed by the formation of a powder. Each of these methods can be used to synthesize YTO with a purity of 99.9% (REO).
Propiedades
IUPAC Name |
dioxido(oxo)titanium;yttrium(3+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/9O.3Ti.2Y/q;;;6*-1;;;;2*+3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWSPPZJGJOVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[Y+3].[Y+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O9Ti3Y2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yttrium titanate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

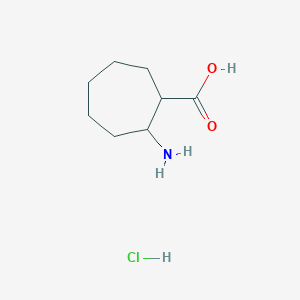
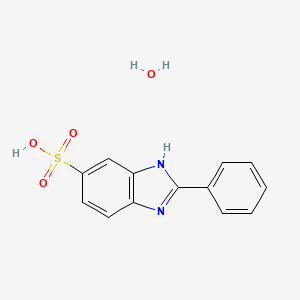
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B6318657.png)
